molecular formula C20H29N5O2 B5628142 4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine

4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine

Cat. No. B5628142
M. Wt: 371.5 g/mol
InChI Key: CDTGVSRZWIDVBU-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multistep reactions, including the formation of key intermediates such as pyrrolidine and piperidine rings. One approach involves the oxidative decarboxylation and beta-iodination of amino acids, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines, which can be further functionalized to obtain the desired pyrimidine derivatives (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using single-crystal X-ray diffraction, revealing details such as conformation, bond lengths, and angles. For example, studies on similar compounds have shown specific conformations for piperidine and pyrrolidine rings, and how these structures engage in hydrogen bonding and other non-covalent interactions, contributing to the overall stability and reactivity of the compound (Gehringer, Pfaffenrot, Keck, Schollmeyer, & Laufer, 2014).

Chemical Reactions and Properties

The reactivity of pyrimidine derivatives can be significantly influenced by the nature of substituents on the pyrimidine ring. Various functional groups can be introduced through reactions such as N-acyliminium ion addition, leading to a wide range of pyrimidine derivatives with potential biological activity. This chemistry allows for the exploration of structure-activity relationships and the development of new therapeutic agents (Peixoto, Nguyen, Crich, Delpech, & Marazano, 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development. Modifications at specific positions on the pyrimidine core can alter these properties, enhancing the compound's drug-like characteristics. For instance, introducing water-soluble groups can improve solubility at physiological pH, facilitating their use in biological systems (Baraldi, Saponaro, Romagnoli, Aghazadeh Tabrizi, et al., 2012).

Chemical Properties Analysis

The chemical stability, reactivity, and interaction of pyrimidine derivatives with biological targets are key areas of investigation. Studies involving computational chemistry and molecular docking simulations can provide insights into how these compounds interact with enzymes, receptors, and other molecular targets, guiding the design of more potent and selective agents (Rocha, Lopes, Teixeira, & Carvalho, 2023).

properties

IUPAC Name

[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c26-19(24-7-1-2-8-24)16-11-17(13-22-12-16)20(27)25-9-4-15(5-10-25)18-3-6-21-14-23-18/h3,6,14-17,22H,1-2,4-5,7-13H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTGVSRZWIDVBU-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

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